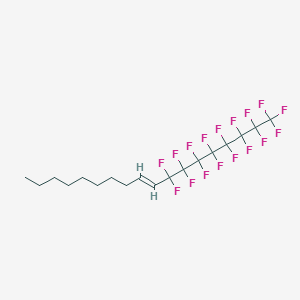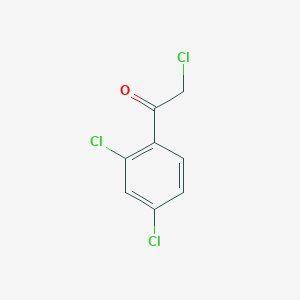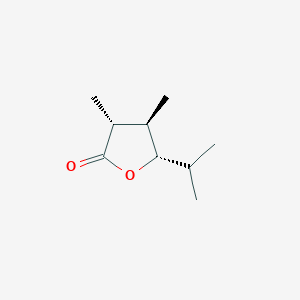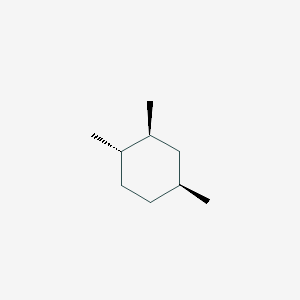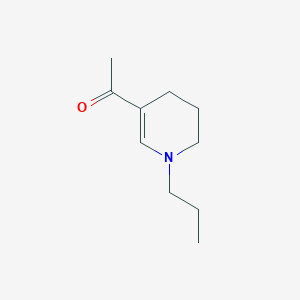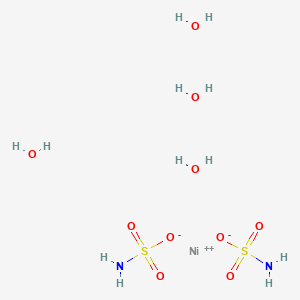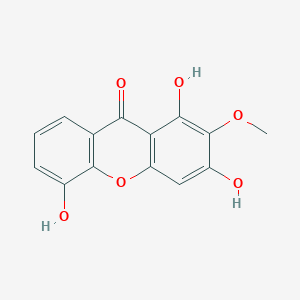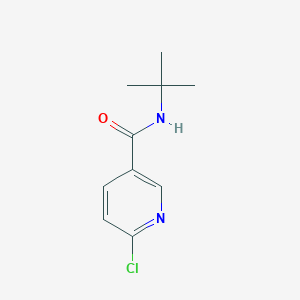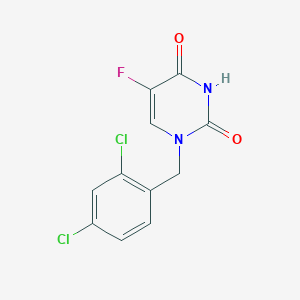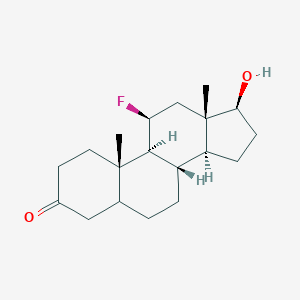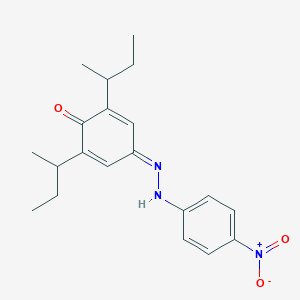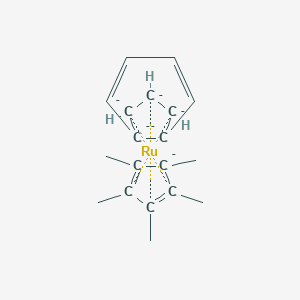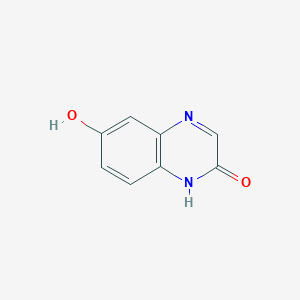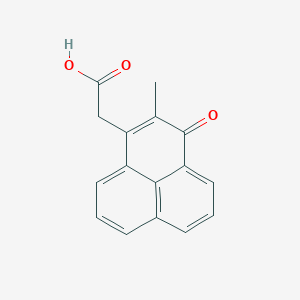
2-Methyl-1-oxo-1H-phenalene-3-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-oxo-1H-phenalene-3-acetic acid, also known as MOPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the family of phenalene derivatives, which are known for their diverse biological activities. Additionally, we will explore potential future directions for the study of MOPAA.
作用机制
The mechanism of action of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid is not yet fully understood. However, it is believed that this molecule exerts its biological effects by modulating various signaling pathways in the body. For example, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
生化和生理效应
2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to exhibit a range of biochemical and physiological effects. For example, this molecule has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to increase the expression of genes involved in glucose and lipid metabolism. These effects suggest that 2-Methyl-1-oxo-1H-phenalene-3-acetic acid may have potential therapeutic applications for the treatment of inflammatory and metabolic diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-Methyl-1-oxo-1H-phenalene-3-acetic acid in lab experiments is its well-established synthesis method. This allows researchers to obtain large quantities of the compound for use in various assays and experiments. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been extensively studied, which means that there is a wealth of literature available on its properties and potential applications.
However, there are also some limitations associated with the use of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid in lab experiments. For example, this molecule has been shown to exhibit low solubility in water, which can make it difficult to work with in certain assays. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been shown to exhibit some toxicity at high concentrations, which can limit its use in certain applications.
未来方向
There are several potential future directions for the study of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid. For example, further research is needed to fully elucidate the mechanism of action of this molecule. Additionally, more studies are needed to explore the potential therapeutic applications of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid for the treatment of various diseases. Finally, there is a need for the development of new synthetic methods for the production of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid, which could improve its accessibility and reduce its cost.
Conclusion:
In conclusion, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule exhibits a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been investigated for its potential as a therapeutic agent for the treatment of various diseases. While there are some limitations associated with the use of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid in lab experiments, this molecule has the potential to be a valuable tool for researchers in the field of medicinal chemistry.
合成方法
The synthesis of 2-Methyl-1-oxo-1H-phenalene-3-acetic acid involves the reaction of 2-methyl-1,2,3,4-tetrahydrophenalene-3,6-dicarboxylic acid anhydride with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using a series of techniques such as recrystallization and column chromatography.
科学研究应用
2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, 2-Methyl-1-oxo-1H-phenalene-3-acetic acid has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
属性
CAS 编号 |
118896-32-5 |
|---|---|
产品名称 |
2-Methyl-1-oxo-1H-phenalene-3-acetic acid |
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
2-(2-methyl-3-oxophenalen-1-yl)acetic acid |
InChI |
InChI=1S/C16H12O3/c1-9-13(8-14(17)18)11-6-2-4-10-5-3-7-12(15(10)11)16(9)19/h2-7H,8H2,1H3,(H,17,18) |
InChI 键 |
YCZZTBZEHXEKHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC3=C2C(=CC=C3)C1=O)CC(=O)O |
规范 SMILES |
CC1=C(C2=CC=CC3=C2C(=CC=C3)C1=O)CC(=O)O |
同义词 |
2-methyl-1-oxo-1H-phenalene-3-acetic acid AY 31358 AY-31358 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



